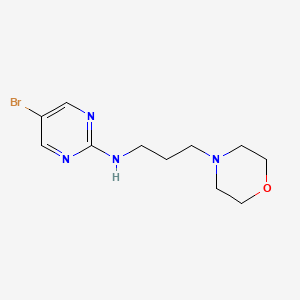![molecular formula C14H35NO2Si3 B13937546 Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate CAS No. 55191-54-3](/img/structure/B13937546.png)
Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s chemical formula is C14H35NO2Si3 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate typically involves the reaction of trimethylsilyl chloride with appropriate amines under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The use of automated systems for derivatization protocols can enhance efficiency and consistency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, bis(trimethylsilyl)acetamide, and various oxidizing and reducing agents . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of new functionalized compounds .
Applications De Recherche Scientifique
Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for functional groups.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups provide steric protection, making the compound less reactive and more stable under various conditions . This stability allows it to act as a protecting group or reagent in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl)amine: Another organosilicon compound with similar properties but different applications.
Trimethylsilyl chloride: Used in similar reactions but with different reactivity and outcomes.
Uniqueness
Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate is unique due to its specific structure, which provides a combination of stability and reactivity that is valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
55191-54-3 |
|---|---|
Formule moléculaire |
C14H35NO2Si3 |
Poids moléculaire |
333.69 g/mol |
Nom IUPAC |
trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate |
InChI |
InChI=1S/C14H35NO2Si3/c1-18(2,3)15(19(4,5)6)13-11-10-12-14(16)17-20(7,8)9/h10-13H2,1-9H3 |
Clé InChI |
VSQRUIYDTHLALN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N(CCCCC(=O)O[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


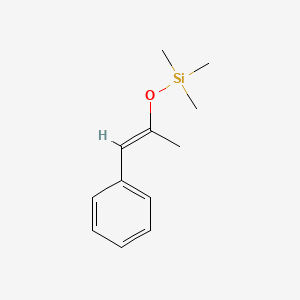
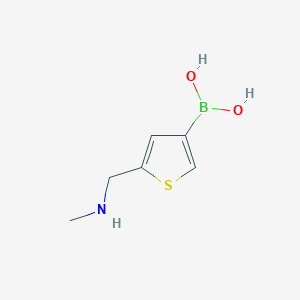
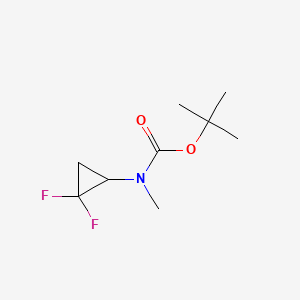
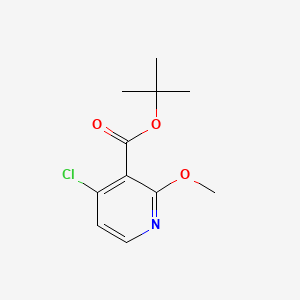
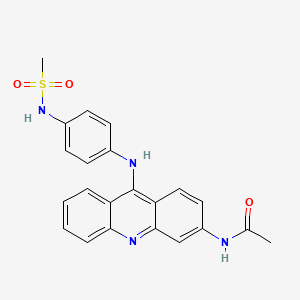
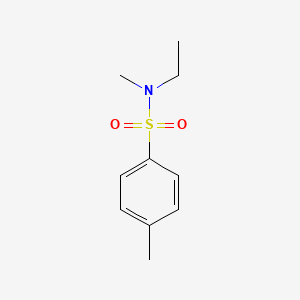
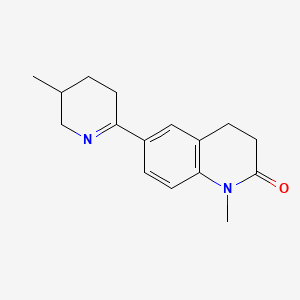
![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)
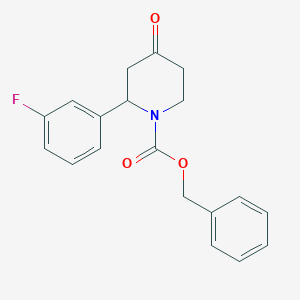
![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)
